1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
Molecular Structure Analysis
The molecular structure of quinoline and pyrazole derivatives can be elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction4.Chemical Reactions
Quinoline participates in both electrophilic and nucleophilic substitution reactions1. The specific reactions that “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” undergoes would depend on the specific conditions and reagents used.
Safety And Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. I couldn’t find specific safety information for “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”.
Future Directions
The future directions in the study of quinoline and pyrazole derivatives could involve the synthesis of new derivatives with improved biological activity, the investigation of their mechanisms of action, and the development of safer and more effective drugs31.
Please note that this information is based on the general properties of quinolines and pyrazoles, and may not apply specifically to “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”. For detailed information, further research and experimental studies would be needed.
properties
IUPAC Name |
1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCTGJDFGTEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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